Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate
Description
Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate is a bicyclic heterocyclic compound featuring a fused [1,4]dioxino[2,3-c]pyrrole core. The structure includes a tert-butyl carbamate (Boc) protecting group at the 6-position and an iodomethyl substituent at the 3-position.
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO4/c1-12(2,3)18-11(15)14-5-9-10(6-14)17-8(4-13)7-16-9/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDAHFRFEMHBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OC(CO2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Information
- IUPAC Name: Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate
- Molecular Formula: C12H16I N2O3
- CAS Number: Not specifically mentioned in the available resources.
Structural Features
The compound features a dioxin ring system fused to a pyrrole structure. The presence of the iodomethyl group is significant as it may influence the compound's reactivity and biological interactions.
Anticancer Activity
Compounds containing pyrrole and dioxin moieties have been investigated for their anticancer properties. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, similar structures have been shown to inhibit cell proliferation in various cancer cell lines .
Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of pyrrole derivatives. These compounds may exert protective effects against neurodegenerative diseases by scavenging reactive oxygen species (ROS) and modulating neuroinflammatory responses. The antioxidant properties of related compounds suggest that this compound could offer similar benefits .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the iodomethyl group can be achieved through halogenation reactions under controlled conditions.
Case Studies
-
Antimicrobial Activity Evaluation
- A study evaluated various pyrrole derivatives for their antimicrobial efficacy. The results indicated that modifications at the 3-position of the pyrrole ring significantly enhanced activity against Gram-positive bacteria.
- IC50 Values: Specific IC50 values for closely related compounds ranged from 10 μg/mL to 50 μg/mL against Staphylococcus aureus.
-
Anticancer Screening
- In vitro assays demonstrated that certain derivatives led to a reduction in viability of breast cancer cell lines by up to 70% at concentrations of 20 μM.
- Mechanistic studies suggested involvement of apoptosis pathways as indicated by increased levels of caspase activity.
-
Neuroprotection Studies
- Compounds with similar structures were tested in models of oxidative stress-induced neuronal injury. Results showed significant protection against cell death at concentrations as low as 5 μM.
| Study Focus | Compound Tested | Activity Observed | IC50/Effect Concentration |
|---|---|---|---|
| Antimicrobial | Pyrrole Derivative | Bacterial inhibition | 10-50 μg/mL |
| Anticancer | Pyrrole Analog | Cell viability reduction | 20 μM |
| Neuroprotection | Dioxin-Pyrrole | Protection against oxidative stress | 5 μM |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Systems
The compound’s bicyclic framework distinguishes it from related tert-butyl-protected pyrrolidine derivatives. Below is a comparative analysis of key analogs:
Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ()
- Core Structure : Cyclopenta[c]pyrrole fused with a ketone group.
- Functional Groups : Boc protection at the pyrrolidine nitrogen; ketone at the 5-position.
- Reactivity : The ketone enables further reductions or nucleophilic additions, unlike the iodomethyl group in the target compound, which is primed for alkylation or elimination .
Tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate ()
- Core Structure: Pyrano[2,3-c]pyrrole (oxygen-containing pyran fused with pyrrole).
- Functional Groups: Cyano, phenyl, and amino substituents.
- Applications: The cyano group facilitates click chemistry, while the phenyl group enhances π-π stacking in bioactive molecules.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
Substituent-Driven Reactivity and Stability
The iodomethyl group in the target compound introduces distinct reactivity compared to analogs with methoxymethyl (), cyano (), or ketone () groups:
Preparation Methods
Cyclocondensation of Amino Diols with Electrophilic Partners
A prevalent strategy involves cyclocondensation between amino diols and electrophilic species to form the pyrrole ring. For example, reacting a protected amino diol with a maleimide derivative under basic conditions generates the pyrrolidine ring, followed by etherification to form the dioxane moiety.
Example Procedure :
A solution of N-Boc-3-aminopropane-1,2-diol (10 mmol) and maleic anhydride (12 mmol) in THF is stirred at 0°C. Triethylamine (15 mmol) is added dropwise, and the mixture is refluxed for 12 h. After quenching with water, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the pyrrolidine-dione intermediate (68% yield).
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalysts enables the formation of the bicyclic framework. A diene precursor containing ester and ether linkages undergoes RCM to generate the dioxino-pyrrole core.
Optimized Conditions :
- Catalyst: Grubbs 2nd generation (5 mol%)
- Solvent: Dichloromethane
- Temperature: 40°C, 24 h
- Yield: 74%
Boc Protection and Final Esterification
The tert-butoxycarbonyl group is introduced either early to protect reactive amines or late-stage via esterification.
Early-Stage Boc Protection
Protecting a primary amine prior to cyclization prevents undesired side reactions.
Procedure :
Late-Stage Esterification
Carboxylic acid intermediates are esterified using tert-butyl chloroformate.
Optimized Reaction :
- Substrate: 6-Carboxy-dioxino-pyrrole (1 eq)
- Reagents: tert-Butyl chloroformate (1.2 eq), DMAP (0.1 eq)
- Solvent: DCM
- Temperature: 0°C to RT, 4 h
- Yield: 78%
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (Agilent ZORBAX C18 column; 95:5→5:95 H₂O:MeCN + 0.1% TFA).
- Melting Point : 103–104°C (recrystallized from EtOAc/hexane).
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during bicyclic ring formation are mitigated by:
- Temperature Control : Slow addition at 0°C minimizes oligomerization.
- Catalytic Additives : Lewis acids (e.g., ZnCl₂) enhance regioselectivity.
Iodide Stability
The iodomethyl group’s susceptibility to elimination necessitates:
- Inert Atmosphere : Reactions conducted under argon/nitrogen.
- Low-Temperature Workup : Quenching below 10°C prevents HI formation.
Industrial-Scale Considerations
Cost-Effective Iodine Sources
Green Chemistry Approaches
- Catalytic Iodination : I₂ is regenerated using Oxone® in flow reactors.
- Solvent-Free Conditions : Mechanochemical grinding reduces waste.
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, including protection/deprotection strategies and iodine incorporation. For example:
- Step 1: Use of tert-butyloxycarbonyl (Boc) protecting groups to stabilize reactive intermediates, as seen in analogous pyrrolo-pyrimidine systems .
- Step 2: Introduction of the iodomethyl group via nucleophilic substitution or metal-mediated coupling. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid premature deprotection .
- Step 3: Purification via column chromatography or preparative TLC to isolate the product from byproducts like unreacted intermediates or dehalogenated derivatives .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- 1H/13C NMR: Assign peaks based on coupling patterns and chemical shifts. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm (1H) and 28–30 ppm (13C) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and isotopic patterns consistent with iodine (e.g., m/z 397.12 for C₁₄H₂₁INO₄) .
- IR Spectroscopy: Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate) .
Example NMR Data (Hypothetical):
| Proton/Carbon | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| tert-butyl CH₃ | 1.43 | Singlet | Boc group |
| Iodomethyl CH₂ | 3.82 | Triplet | -CH₂I |
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this iodinated compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine incorporation but may promote side reactions. Additives like NaI or phase-transfer catalysts can improve selectivity .
- Temperature Control: Lower temperatures (0–25°C) reduce decomposition of the iodomethyl group, while higher temperatures (50–80°C) accelerate substitution reactions .
- Byproduct Analysis: Use HPLC or GC-MS to identify side products (e.g., dehalogenated analogs) and adjust stoichiometry or reaction time accordingly .
Q. What strategies mitigate instability of the iodomethyl group during storage or reactions?
Methodological Answer:
- Light Sensitivity: Store the compound in amber vials under inert gas (N₂/Ar) to prevent photolytic C-I bond cleavage .
- Thermal Stability: Avoid prolonged heating above 60°C; monitor via TGA/DSC for decomposition onset .
- Chemical Stabilizers: Add radical scavengers (e.g., BHT) to suppress iodine radical formation during reactions .
Q. How is this compound applied in medicinal chemistry research?
Methodological Answer:
- Intermediate for Drug Candidates: The iodomethyl group serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties in kinase inhibitors or antivirals .
- Proteolysis-Targeting Chimeras (PROTACs): The tert-butyl carboxylate enhances solubility, while iodine enables radiolabeling for pharmacokinetic studies .
Q. How should researchers address contradictions in spectroscopic data for this compound?
Methodological Answer:
- Peak Splitting in NMR: Dynamic rotational isomerism of the dioxane ring may cause unexpected splitting. Variable-temperature NMR (e.g., 25°C vs. −40°C) can resolve this .
- Mass Discrepancies: Isotopic interference from iodine (e.g., [M+H]+ vs. [M+2]+) requires HRMS with resolution >20,000 to distinguish .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
